molecular formula C16H16O2S B14205306 1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- CAS No. 918137-22-1

1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)-

Cat. No.: B14205306
CAS No.: 918137-22-1
M. Wt: 272.4 g/mol
InChI Key: MNOFROIFGKFQQT-LBPRGKRZSA-N
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Description

1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- is a chemical compound that belongs to the class of benzoxathiins. These compounds are characterized by a benzene ring fused to an oxathiin ring, which contains both oxygen and sulfur atoms. The specific structure of this compound includes a dihydro modification, a methyl group at the second position, and a phenylmethoxy group at the sixth position, with the (2S)- configuration indicating the stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzoxathiin ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methyl and phenylmethoxy groups through substitution reactions.

    Stereoselective Synthesis: Ensuring the (2S)- configuration through stereoselective synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Synthesis: Large-scale production using continuous flow reactors for improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the oxathiin ring.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Reduced Derivatives: Products of reduction reactions.

    Substituted Derivatives: Products of substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity and potential therapeutic applications.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- involves its interaction with molecular targets and pathways. The specific pathways and targets depend on its application, such as enzyme inhibition, receptor binding, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzoxathiin: The parent compound without the dihydro, methyl, and phenylmethoxy modifications.

    Benzothiazepines: Compounds with a similar ring structure but containing nitrogen instead of oxygen.

    Benzoxazepines: Compounds with a similar ring structure but containing nitrogen instead of sulfur.

Uniqueness

1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- is unique due to its specific substitutions and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

918137-22-1

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

(2S)-2-methyl-6-phenylmethoxy-2,3-dihydro-1,4-benzoxathiine

InChI

InChI=1S/C16H16O2S/c1-12-11-19-16-9-14(7-8-15(16)18-12)17-10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3/t12-/m0/s1

InChI Key

MNOFROIFGKFQQT-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1CSC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1CSC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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